2,7-Naphthyridine-1-carboxylic acid - 1140240-08-9

2,7-Naphthyridine-1-carboxylic acid

Catalog Number: EVT-1695673
CAS Number: 1140240-08-9
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester

    Compound Description: This compound serves as a starting material in the synthesis of various 2,7-Naphthyridine derivatives. Under refluxing toluene or pyridine, it undergoes rearrangements to form a series of compounds, including a major product, 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester [].

1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester

    Compound Description: Formed as the major product from the rearrangement of 4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester under refluxing toluene or pyridine. This compound can further degrade under acidic conditions to yield 2-methyl-3-quinolinecarboxylic acid ethyl ester [].

2-Methyl-3-quinolinecarboxylic acid ethyl ester

    Compound Description: This compound is a quinoline derivative formed as a minor product during the rearrangement of 4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester and as a major product under acidic conditions from the same starting material [].

3-(2-Aminophenyl)-5-methyl-6-azabicyclo[3.3.1]-hept-1-ene-2,4-dicarboxylic acid diethyl ester

    Compound Description: This compound is identified as a minor product resulting from the rearrangement of 4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester under refluxing toluene or pyridine [].

5,6-Dihydro-2,4-dimethyl-5-oxobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester

    Compound Description: This compound is a benzo[c][2,7]naphthyridine derivative, isolated as a minor product during the rearrangement of 4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester under refluxing toluene or pyridine [].

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

    Compound Description: This compound is a nifedipine analog. During saponification experiments, it unexpectedly degraded into several products, including 3‐(2‐acetamido‐1‐carboxy‐1‐propenyl)‐1‐hydroxy‐2‐indolecarboxylic acid, 9‐hydroxy‐1,3‐dimethyl‐β‐carboline‐4‐carboxylic acid, and 6‐hydroxy‐2,4‐dimethyl‐5‐oxo‐5,6‐dihydrobenzo[c][2,7]naphthyridine‐1‐carboxylic acid [].

3‐(2‐Acetamido‐1‐carboxy‐1‐propenyl)‐1‐hydroxy‐2‐indolecarboxylic acid

    Compound Description: This indole derivative is an unexpected degradation product of Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate during saponification experiments [].

9‐Hydroxy‐1,3‐dimethyl‐β‐carboline‐4‐carboxylic acid

    Compound Description: This compound, a β-carboline derivative, is another unexpected product identified from the degradation of Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate during saponification experiments [].

6‐Hydroxy‐2,4‐dimethyl‐5‐oxo‐5,6‐dihydrobenzo[c][2,7]naphthyridine‐1‐carboxylic acid

    Compound Description: Identified as a degradation product of Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate, this compound is a derivative of benzo[c][2,7]naphthyridine [].

4-Hydroxy-8-methyl-l-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide

    Compound Description: This compound serves as a key intermediate in the synthesis of diverse 2,7-naphthyridine derivatives, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, carbohydrazides, and (thio)semicarbazides [].

(1-Pyrrolidinyl) -7-fluoro-1,4-dihydro-6-oxo-4-naphthyridine 1,8 3-carboxylic acid

    Compound Description: This compound serves as a basis for developing novel naphthyridine-1,8 derivatives that exhibit antibacterial properties [].

3-(Carboxymethyl)-2,7-dimethyl-3H-benzo(d)imidazole-5-carboxylic Acid

    Compound Description: This compound, often abbreviated as MZCA, plays a crucial role in constructing supramolecular architectures with zinc(II), manganese(II), or nickel(II) atoms. These complexes exhibit diverse structural arrangements and form one-dimensional channels encapsulated within supramolecular networks [].

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid

    Compound Description: This compound is a vital intermediate in the synthesis of various anticancer drugs. Its efficient synthesis involves a two-step process including substitution and hydrolysis reactions [].

(E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid glucose ester

    Compound Description: Identified as a glycosidic isolate from Riesling wine, this compound is found to be a natural constituent of the wine and is proposed as a potential precursor to wine aroma [].

5-Hydroxybenzo (c)(2,6)Naphthyridine 1,4-dione

    Compound Description: This compound represents a target molecule in a novel synthetic route that utilizes 2-oxo quinoline-4-carboxylic acid, derived from 2-oxo 4-methyl quinoline, as a key precursor [].

4-Methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-ƒ]quinoxaline-8-carboxylic acid

    Compound Description: This compound is synthesized from the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with sarcosine, followed by reductive lactamization. It exhibits antibacterial activity against E. coli and S. aureus [].

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid

    Compound Description: This compound, also known as nalidixic acid, serves as a scaffold for synthesizing novel diacyl and sulfonyl acyl hydrazine derivatives. These derivatives are investigated for their antifungal, nitrification inhibitory, and insect growth regulator activities [].

2,7-Dioxo[1,4]thiazin[2,3-h]quinoline-8-carboxylic acids

    Compound Description: These compounds are synthesized via a multi-step process involving reductive lactamisation of 7-[(carboxyalkyl)thio]-8-nitro-1,4-dihydroquinolines [].

    Compound Description: This compound acts as a CCR1 receptor antagonist and is investigated for its potential in treating or preventing diseases by modulating CCR1 receptor activity [].

1-Alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids

    Compound Description: This series of compounds involves various alkyl substitutions at the N-1 position of the naphthyridine ring, and their synthesis involves multiple steps, including thermal cyclization and alkylation reactions [].

1,4-Dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (Voreloxin)

    Compound Description: Voreloxin is a novel replication-dependent DNA-damaging agent under investigation for treating platinum-resistant ovarian cancer and acute myeloid leukemia [].

7-Benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (NCA)

    Compound Description: NCA is a potent locomotor stimulant studied for its pharmacological properties. Its mechanism of action appears to involve catecholamines, particularly norepinephrine [].

    Compound Description: This series includes various esters, carbonitriles, and carboxamides derived from the 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold. These compounds were synthesized and tested for their antibacterial activity against E. coli and other gram-negative bacteria [].

6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid benzylamide

    Compound Description: This compound is a quinolone GABA partial agonist. Its synthesis involves overcoming challenges related to the isolation of the product with acceptable purity for clinical studies [].

2-[4-(3-chlorophenyl) piperazin-1-yl]-1,8-naphthyridine -3-carboxylic acid (7e)

    Compound Description: 7e, a novel 5-HT3 receptor antagonist, exhibits antidepressant and anxiolytic-like effects in rodent models. It is a potent 5-HT3 receptor antagonist, demonstrating significant antidepressant-like activity in the forced swim test (FST) and tail suspension test (TST) [].

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid

    Compound Description: This compound has been studied using quantum chemical and spectroscopic methods to understand its structural and electronic properties. Research focused on interpreting its FTIR and FT-Raman spectra [].

7-Aryl-6,8-dioxo-2-oxa-3,7-diazabicyclo[3.3.0]oct-3-ene-4-carboxylic and 7-Aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic Acid Esters

    Compound Description: These bicyclic compounds contain isoxazole rings and undergo selective reduction at the carbonyl group β to the isoxazole oxygen upon treatment with NaBH4 [].

N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids

    Compound Description: These compounds, with varying substituents on the N4-acetyl group, were synthesized and evaluated for their antibacterial properties. They showed promising activity compared to ciprofloxacin [].

1,2-dihydro[2,7]naphthyridine-3,4-dialkyldicarboxylates

    Compound Description: These compounds are synthesized through the reaction of 3-(1-alkylamino)pyridines with electron-deficient acetylenes in the presence of acids [].

Naphthyridine-1-ones

    Compound Description: These compounds, derived from 1,2-dihydro[2,7]naphthyridine-3,4-dialkyldicarboxylates through oxidation, represent a class of naphthyridine derivatives with a carbonyl group at the 1-position of the naphthyridine ring [].

2,7-Nonadiene-5-carboxylic acids

    Compound Description: This class of compounds is accessed through an efficient and diastereoselective iterative enolate Claisen rearrangement approach. These compounds hold potential as valuable building blocks in organic synthesis due to their well-defined stereochemistry and strategically placed functional groups [].

1-Ethyl-1,4-dihydro-4-oxo-7-(trifluoromethyl)-l,8-naphthyridine-3-carboxylic acid

    Compound Description: This analog of nalidixic acid, synthesized from a multistep process starting with nalidixic acid itself, features a trifluoromethyl substituent at the 7-position of the naphthyridine ring [].

1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid aspartic acid salt

    Compound Description: This compound is a novel aspartic acid salt form of a known antibacterial agent. This specific salt form aims to improve the physicochemical properties, such as solubility and stability, compared to the phosphate or hydrochloride salts. These improvements are crucial for enhancing its application as an antimicrobial agent in food and medicines [].

    Compound Description: This compound represents a novel aspartic acid salt form of a known antibacterial agent. Its development focuses on enhancing the compound's suitability for pharmaceutical use by improving its physicochemical properties, including solubility and stability [].

7-(3-aminomethyl-4-methoxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid methanesulfonate sesquihydrate

    Compound Description: This compound is synthesized by reacting 7- (3-aminomethyl-4-methoxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1, 8-naphthyridine-3-carboxylic acid with methanesulfonic acid. This method allows direct salt formation, increasing synthesis efficiency, yield, and purity. It is a promising antimicrobial agent [, ].

Properties

CAS Number

1140240-08-9

Product Name

2,7-Naphthyridine-1-carboxylic acid

IUPAC Name

2,7-naphthyridine-1-carboxylic acid

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H,12,13)

InChI Key

MQCWAZZXJIMORI-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=CN=C2C(=O)O

Canonical SMILES

C1=CN=CC2=C1C=CN=C2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.